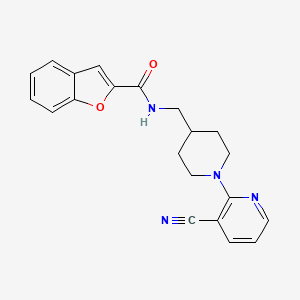

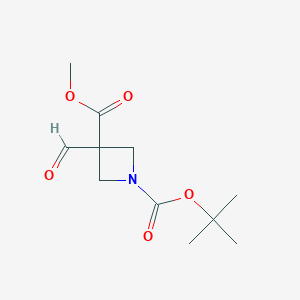

![molecular formula C20H17N5O4 B2861334 3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893940-21-1](/img/structure/B2861334.png)

3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, such as pyrazolines and pyridopyrimidines, are heterocyclic chemical compounds with a natural or synthetic origin . They have been the focus of many studies due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with carboxylic anhydrides or acid chlorides . The specific synthesis process for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the exact structure and functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like NMR and HPLC . The specific structure of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would need to be determined through similar methods.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the heterocyclic ring structure . The specific reactions that “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” undergoes would depend on its exact structure and the conditions under which it is studied.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their exact structure . Determining the properties of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would require specific experimental data.Aplicaciones Científicas De Investigación

Anticancer Research

This compound has shown potential in anticancer research, particularly in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been tested in vitro against several human cancer cell lines and have demonstrated promising cytotoxic effects. For example, certain derivatives exhibited significant activity against the MCF7 breast cancer cell line, with IC50 values indicating their potency relative to known chemotherapy drugs like doxorubicin . The molecular docking studies also confirmed the binding affinities of these compounds against Bcl2 anti-apoptotic protein, suggesting a mechanism of action involving the induction of apoptosis in cancer cells .

Pharmacological Applications

In pharmacology, the pyridopyrimidine moiety present in this compound is of interest due to its therapeutic potential. It has been studied in the development of new therapies, as evidenced by numerous publications and clinical trials . For instance, derivatives containing the pyridopyrimidine structure have been used to inhibit dihydrofolate reductase (DHFR), showing good antitumor effects in preclinical models .

Biochemical Studies

The biochemical applications of this compound include its role in studying the effects of oxidative stress on cellular components. It has been linked to the investigation of neurotoxic potentials in aquatic organisms, where it affected acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential .

Organic Chemistry Synthesis

In organic chemistry, this compound serves as a scaffold for the synthesis of various heterocyclic compounds. Its nitrogen-based hetero-aromatic ring structure is a key feature for developing new drugs with confirmed biological and pharmacological activities . It has been involved in the synthesis of compounds with antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor activities .

Chemical Engineering Processes

The compound’s derivatives have been synthesized using advanced techniques such as microwave-assisted synthesis, which is a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . This method is significant in chemical engineering as it offers a more efficient and environmentally friendly alternative to conventional synthesis methods.

Materials Science

In materials science, the structural significance of this compound and its derivatives can be explored for the development of new materials with potential applications in pharmaceutics and medicinal chemistry. The diverse functionalities and the ability to form stable structures make it a candidate for creating novel materials with specific properties .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to affect the production of reactive oxygen species (ros) and lipid peroxides, which are linked to oxidative stress . Oxidative stress can negatively affect different cellular components and is linked to disease development .

Pharmacokinetics

The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .

Result of Action

Similar compounds have been reported to cause a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Action Environment

The synthesis of similar compounds has been reported to involve reactions that are monitored under specific conditions .

Safety and Hazards

Direcciones Futuras

The future directions for research on similar compounds often involve further exploration of their biological activities and potential therapeutic applications . The future directions for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the results of initial studies on its properties and activities.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-16-9-8-14(10-17(16)29-2)25-19-18(22-23-25)20(27)24(12-21-19)11-15(26)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRSBMLOZWBGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

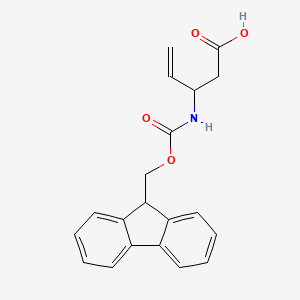

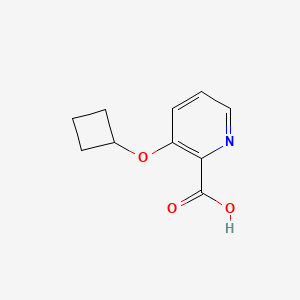

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

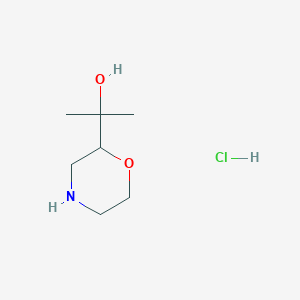

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

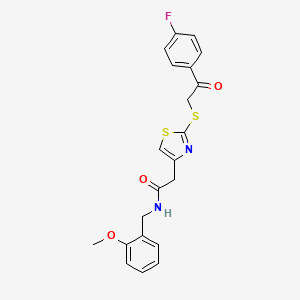

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

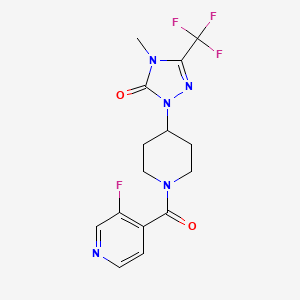

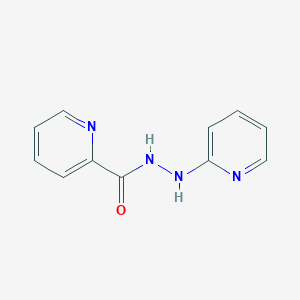

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)